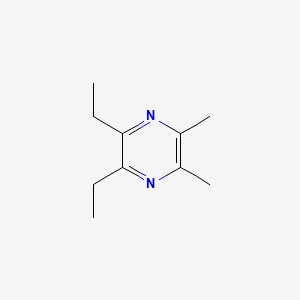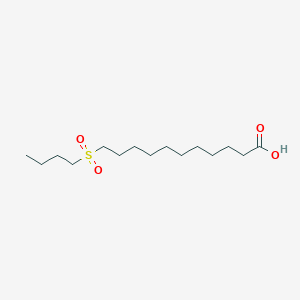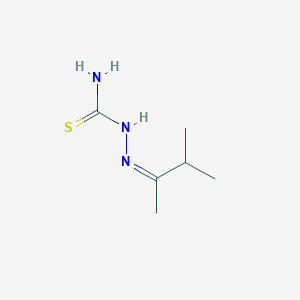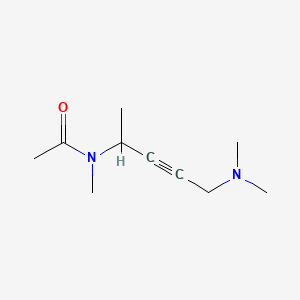
2,3-Diethyl-5,6-dimethylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diethyl-5,6-dimethylpyrazine is a volatile organic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are commonly found in various food products, contributing to their flavor and aroma. This compound, in particular, is noted for its presence in roasted foods and its contribution to the characteristic flavors of these products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Diethyl-5,6-dimethylpyrazine can be synthesized through the condensation of 3,4-hexanedione with 1,2-diaminopropane . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the pyrazine ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars. This reaction is commonly used in the food industry to produce flavor compounds .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Diethyl-5,6-dimethylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the compound’s structure and properties, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pyrazine derivatives with additional oxygen-containing functional groups .
Aplicaciones Científicas De Investigación
2,3-Diethyl-5,6-dimethylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the Maillard reaction and the formation of flavor compounds in food.
Biology: The compound’s interactions with biological systems are studied to understand its effects on flavor perception and potential health benefits.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its antioxidant and antimicrobial activities.
Mecanismo De Acción
The mechanism by which 2,3-Diethyl-5,6-dimethylpyrazine exerts its effects involves its interaction with specific molecular targets and pathways. In the context of flavor perception, the compound binds to olfactory receptors in the nasal cavity, triggering a sensory response that is perceived as a distinct aroma. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
2,3-Diethyl-5,6-dimethylpyrazine can be compared with other similar compounds in the pyrazine family:
2,5-Dimethylpyrazine: Found in asparagus, tea, and roasted sesame, this compound has a similar structure but different flavor characteristics.
2,3-Dimethylpyrazine: Commonly found in roasted foods, it shares some sensory properties with this compound but differs in its molecular structure.
2,3,5,6-Tetramethylpyrazine: Known for its presence in fermented soybeans and cocoa beans, this compound has a more complex structure and distinct aroma.
The uniqueness of this compound lies in its specific combination of ethyl and methyl groups, which contribute to its characteristic flavor profile and make it a valuable compound in both research and industry .
Propiedades
Número CAS |
106060-96-2 |
|---|---|
Fórmula molecular |
C10H16N2 |
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
2,3-diethyl-5,6-dimethylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-5-9-10(6-2)12-8(4)7(3)11-9/h5-6H2,1-4H3 |
Clave InChI |
YAGSHZPMYHTMPZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=C(N=C1CC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14156111.png)

![11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one](/img/structure/B14156126.png)



![[4-(2-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14156139.png)

![5-Amino-1-phenyl-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14156154.png)
![3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14156159.png)

